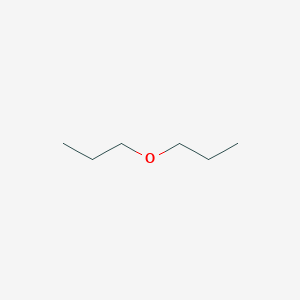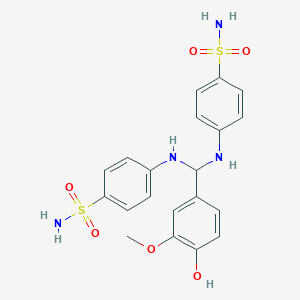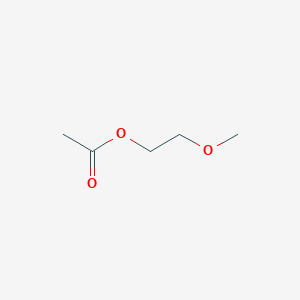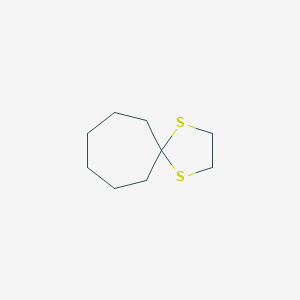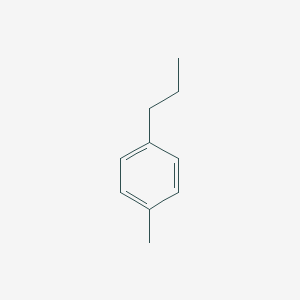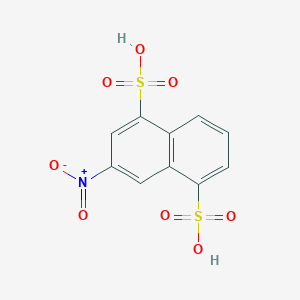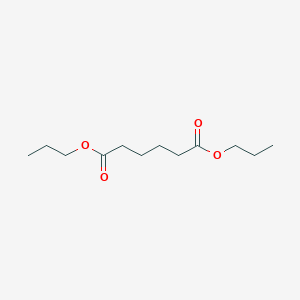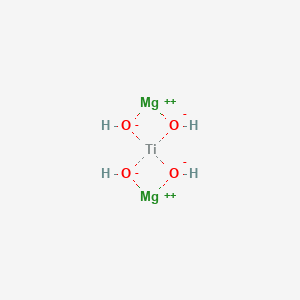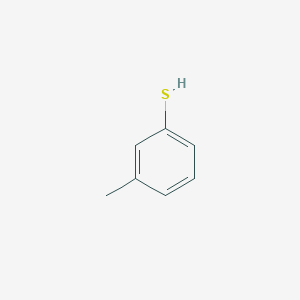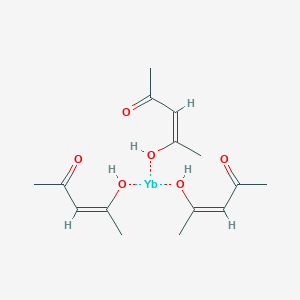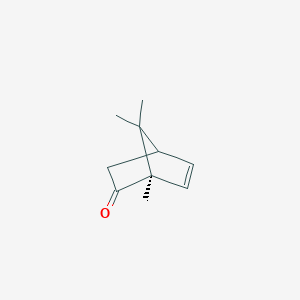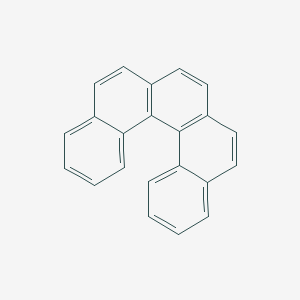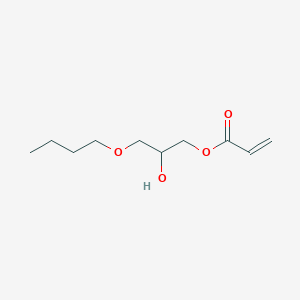
3-Butoxy-2-hydroxypropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2-hydroxypropyl acrylate (BHPA) is a chemical compound that is widely used in the field of polymer chemistry. It is a clear, colorless liquid that is commonly used as a monomer in the synthesis of various polymers, such as polyacrylates, polyurethanes, and polyester resins. The unique chemical properties of BHPA make it an ideal candidate for a wide range of applications, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-2-hydroxypropyl acrylate is largely dependent on its chemical structure, which contains both hydrophilic and hydrophobic groups. When used as a monomer in polymer synthesis, 3-Butoxy-2-hydroxypropyl acrylate undergoes radical polymerization, which results in the formation of a polymer chain. The hydrophilic and hydrophobic groups in the 3-Butoxy-2-hydroxypropyl acrylate monomer contribute to the overall properties of the resulting polymer, such as its solubility, adhesion, and mechanical strength.
Efectos Bioquímicos Y Fisiológicos
As a chemical compound, 3-Butoxy-2-hydroxypropyl acrylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 3-Butoxy-2-hydroxypropyl acrylate can cause skin irritation and sensitization, as well as respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-Butoxy-2-hydroxypropyl acrylate in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Butoxy-2-hydroxypropyl acrylate in laboratory experiments is its versatility as a monomer in the synthesis of various polymers. 3-Butoxy-2-hydroxypropyl acrylate can be easily incorporated into a wide range of polymer systems, which makes it a valuable tool for researchers in the field of polymer chemistry. However, one limitation of using 3-Butoxy-2-hydroxypropyl acrylate is its potential for skin and respiratory irritation, which requires proper safety measures to be taken when handling the compound.
Direcciones Futuras
There are numerous future directions for research involving 3-Butoxy-2-hydroxypropyl acrylate. One potential area of study is the development of new waterborne coatings and adhesives based on 3-Butoxy-2-hydroxypropyl acrylate. Another area of research could involve the modification of 3-Butoxy-2-hydroxypropyl acrylate's chemical structure to improve its properties as a monomer in polymer synthesis. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3-Butoxy-2-hydroxypropyl acrylate and to develop safer handling protocols for the compound.
Métodos De Síntesis
3-Butoxy-2-hydroxypropyl acrylate can be synthesized through a variety of methods, including esterification, transesterification, and direct acylation. The most common method for synthesizing 3-Butoxy-2-hydroxypropyl acrylate is the esterification of 3-butoxy-1,2-propanediol with acrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.
Aplicaciones Científicas De Investigación
3-Butoxy-2-hydroxypropyl acrylate has been extensively studied in the field of polymer chemistry, with numerous research studies focusing on its use as a monomer in the synthesis of various polymers. One notable application of 3-Butoxy-2-hydroxypropyl acrylate is in the development of waterborne coatings, which are increasingly being used in the automotive, aerospace, and construction industries due to their low VOC emissions and environmental sustainability.
Propiedades
Número CAS |
13282-82-1 |
|---|---|
Nombre del producto |
3-Butoxy-2-hydroxypropyl acrylate |
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(3-butoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-3-5-6-13-7-9(11)8-14-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3 |
Clave InChI |
AZNUOOZUBQUQJV-UHFFFAOYSA-N |
SMILES |
CCCCOCC(COC(=O)C=C)O |
SMILES canónico |
CCCCOCC(COC(=O)C=C)O |
Otros números CAS |
13282-82-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



